tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
Description
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate: is a chemical compound with the molecular formula C9H20N2O3. It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses, including the synthesis of phosphatidyl ethanolamines and ornithine .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBCRUTQUIXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448807 | |
| Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208577-84-8 | |
| Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with monoethanolamine and di-tert-butyl dicarbonate.
Reaction Conditions: Monoethanolamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Purification: The product is purified by standard techniques such as distillation or recrystallization to obtain this compound.
Chemical Reactions Analysis
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Organic Synthesis
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate serves as a versatile reagent in organic synthesis. Its primary role is as a protecting group for amines, forming stable carbamate linkages that can be selectively removed under mild conditions. This property is crucial in multi-step synthetic pathways where the protection and subsequent deprotection of functional groups are necessary .
The compound has been utilized in the synthesis of biologically active molecules, including phosphatidyl ethanolamines. Its ability to form stable linkages aids in the targeted release of therapeutic agents, enhancing bioavailability and minimizing side effects in drug delivery systems .
Pharmaceutical Development
In medicinal chemistry, this compound has been evaluated for its potential as a pharmaceutical intermediate. Studies indicate that it can facilitate the development of drugs with improved pharmacokinetic profiles due to its protective properties during synthesis .
Study 1: Enzymatic Kinetic Resolution
A study explored the enzymatic kinetic resolution of similar carbamate compounds using lipase-catalyzed transesterification reactions. The findings highlighted how structural modifications can enhance the efficacy of these compounds in biological systems, showcasing their potential in drug formulation .
Study 2: Pharmacological Evaluation
Another investigation assessed the compound's role as a drug delivery agent. Results demonstrated that its stable carbamate linkages could improve the controlled release of therapeutic agents, thus offering a promising avenue for enhancing drug efficacy while reducing adverse effects .
Toxicity and Safety Profile
According to computational toxicity databases, this compound exhibits low toxicity levels when used appropriately. However, further studies are warranted to fully understand its safety profile in clinical applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is unique due to its stability and ease of removal as a protecting group. Similar compounds include:
tert-Butyl (2-hydroxyethyl)carbamate: Similar in structure but lacks the aminoethyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Another protecting group for amines, but with different reactivity and stability profiles.
tert-Butyl N-(2-hydroxyethyl)carbamate: Used in similar applications but with variations in synthesis and reactivity.
Biological Activity
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a carbamate compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Chemical Formula : CHNO
- Molecular Weight : 201.29 g/mol
- CAS Number : 122734-32-1
The biological activity of this compound primarily stems from its function as a protecting group for amines. This compound can form stable carbamate linkages, allowing for selective protection and subsequent deprotection under mild conditions. This property is particularly useful in multi-step organic syntheses where the controlled release of functional groups is required .
Biological Applications
- Synthesis of Biologically Active Compounds :
- Enzyme Interaction :
Study 1: Enzymatic Kinetic Resolution
A study investigated the enzymatic kinetic resolution of similar carbamate compounds using lipase-catalyzed transesterification reactions. The findings highlighted the importance of structural modifications in enhancing the efficacy of such compounds in biological systems .
Study 2: Pharmacological Evaluation
In a pharmacological context, this compound was evaluated for its potential as a drug delivery agent. Results indicated that its ability to form stable linkages could facilitate the targeted release of therapeutic agents, improving bioavailability and reducing side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Applications |
|---|---|---|---|
| tert-Butyl (2-(methylamino)ethyl)carbamate | Moderate | Protecting group for amines | Drug synthesis |
| tert-Butyl (2-(hydroxyethyl)phenylcarbamate | High | Enzyme inhibition | Pharmaceutical development |
| tert-Butyl (2-aminoethyl)carbamate | Low | Basic amine functionality | Organic synthesis |
Toxicity and Safety Profile
According to computational toxicity databases, this compound exhibits low toxicity levels when used appropriately. However, further studies are required to fully understand its safety profile in clinical applications .
Q & A
Q. What are the standard methodologies for synthesizing tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, and how can purity be optimized?
The synthesis typically involves a two-step protection strategy:
- Step 1 : Reacting the primary amine group in 2-((2-hydroxyethyl)amino)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Triethylamine is often used as a base to scavenge HCl byproducts.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Critical Considerations : Monitor reaction progress with TLC or LC-MS. Boc protection is sensitive to acidic conditions, so neutral pH must be maintained during workup.
Q. What analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and hydroxyethylamine backbone.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: calculated 257.18).
- X-ray Crystallography : For resolving stereochemistry, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, leveraging hydrogen-bonding patterns in the carbamate moiety .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
- Storage : Store at 2–8°C in airtight containers, protected from moisture and light. Avoid incompatible materials (strong acids/oxidizers) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area immediately .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of structurally related carbamates?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-hydroxyethylamine derivatives) to direct stereochemistry .
- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Pd complexes) enable enantioselective N-Boc protection. For example, iodolactamization has been employed to synthesize chiral intermediates for CCR2 antagonists .
- Crystallographic Analysis : SHELXD/SHELXE can resolve stereochemical ambiguities in intermediates, guiding reaction optimization .
Q. What factors influence the stability of this compound under varying experimental conditions?
- pH Sensitivity : The Boc group is labile under acidic conditions (pH < 3), leading to deprotection. Stability is maintained in neutral/basic buffers.
- Thermal Degradation : Prolonged heating above 40°C may induce decomposition. Thermogravimetric analysis (TGA) is recommended to assess thermal thresholds .
- Light Exposure : UV/vis studies indicate photodegradation pathways; amber glassware or light-blocking storage is advised .
Q. How can this compound serve as an intermediate in synthesizing complex bioactive molecules?
- Peptide Mimetics : The hydroxyethylamine moiety is a key scaffold in protease inhibitors (e.g., HIV-1 protease). The Boc group enables selective deprotection during solid-phase peptide synthesis .
- Linker Chemistry : Functionalization of the hydroxyl group (e.g., tosylation or mesylation) allows conjugation to fluorophores or drug candidates. For example, tert-butyl carbamates are intermediates in triazolopyrazine derivatives for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
